molecular formula C22H22N2O B15075561 1,1-Dibenzyl-3-(4-methylphenyl)urea CAS No. 86764-30-9

1,1-Dibenzyl-3-(4-methylphenyl)urea

Cat. No.: B15075561
CAS No.: 86764-30-9
M. Wt: 330.4 g/mol
InChI Key: UQTSCLRTSKBRST-UHFFFAOYSA-N
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Description

1,1-Dibenzyl-3-(4-methylphenyl)urea is a substituted urea derivative characterized by two benzyl groups at the N1 position and a 4-methylphenyl group at the N3 position. Substituted ureas are widely studied for their roles in agrochemicals, pharmaceuticals, and materials science due to their hydrogen-bonding capacity and stability .

Properties

CAS No.

86764-30-9

Molecular Formula

C22H22N2O

Molecular Weight

330.4 g/mol

IUPAC Name

1,1-dibenzyl-3-(4-methylphenyl)urea

InChI

InChI=1S/C22H22N2O/c1-18-12-14-21(15-13-18)23-22(25)24(16-19-8-4-2-5-9-19)17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3,(H,23,25)

InChI Key

UQTSCLRTSKBRST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dibenzyl-3-(4-methylphenyl)urea can be synthesized through a multi-step process involving the reaction of benzylamine with 4-methylphenyl isocyanate. The reaction typically occurs under mild conditions, with the use of solvents such as dichloromethane or toluene to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 1,1-Dibenzyl-3-(4-methylphenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,1-Dibenzyl-3-(4-methylphenyl)urea has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of urea-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,1-Dibenzyl-3-(4-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with proteins and receptor targets, influencing their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 4-methylphenyl group in the target compound can be compared to derivatives with halogen or bulky substituents:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key References
1,1-Dibenzyl-3-(4-chloro-2-methylphenyl)urea Cl (4), CH₃ (2) C₂₂H₂₁ClN₂O 376.87
1,1-Dibenzyl-3-(4-bromophenyl)urea Br (4) C₂₁H₁₉BrN₂O 395.29
1,1-Dibenzyl-3-(2,6-diisopropylphenyl)urea (CH(CH₃)₂)₂ (2,6) C₂₇H₃₂N₂O 412.56
Target Compound CH₃ (4) C₂₁H₂₀N₂O* ~334.40* Inferred

*Estimated based on analogs (e.g., : Cl-substituted variant has MW 350.84).

Key Observations :

  • Steric hindrance : The 2,6-diisopropylphenyl variant () introduces significant bulk, likely reducing intermolecular interactions and solubility in polar solvents .

Heterocyclic and Hybrid Derivatives

  • Triazine-linked urea (): 1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)-phenyl]-3-(4-methylphenyl)urea incorporates a triazine ring, enhancing π-π stacking and hydrogen-bonding interactions. This modification is associated with applications in medicinal chemistry .
  • Tetrazole derivatives (): 1,1-Dibenzyl-3-(4-fluorobenzoyl)thio-urea replaces the urea carbonyl with a thioamide group, altering electronic properties and biological activity .

Physicochemical Properties

  • Solubility : Halogenated analogs (Cl, Br) exhibit lower aqueous solubility compared to the methyl-substituted compound due to increased hydrophobicity .
  • Thermal Stability : Urea derivatives with bulky substituents (e.g., 2,6-diisopropylphenyl) demonstrate higher thermal stability, as steric hindrance reduces decomposition rates .
  • Crystallinity : highlights the role of substituents in crystal packing; fluorobenzoyl groups enhance lattice stability via halogen bonding .

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